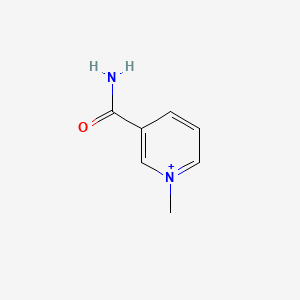

1-Methylnicotinamide

概要

説明

トリゴネラミドは、1-メチルニコチンアミドとしても知られており、ビタミンB3の一種であるニコチンアミドの代謝産物です。主に肝臓でニコチンアミドN-メチルトランスフェラーゼという酵素によって生成されます。 トリゴネラミドは有機カチオンであり、抗炎症作用や血管保護作用など、さまざまな生物活性があることで知られています .

2. 製法

合成経路と反応条件: トリゴネラミドは、ニコチンアミドのメチル化によって合成することができます。 ニコチンアミドN-メチルトランスフェラーゼという酵素が、S-アデノシルメチオニンをメチル供与体として用いてこの反応を触媒し、S-アデノシル-L-ホモシステインとトリゴネラミドが生成されます .

工業生産方法: 工業的には、トリゴネラミドは、効率的な変換を確保するために、制御された条件下でニコチンアミドとS-アデノシルメチオニンを用いて製造されます。 この反応は通常、ヒト肝臓で高度に発現しているニコチンアミドN-メチルトランスフェラーゼの存在下で行われます .

準備方法

Synthetic Routes and Reaction Conditions: Trigonellamide can be synthesized through the methylation of nicotinamide. The enzyme nicotinamide N-methyltransferase catalyzes this reaction using S-adenosyl methionine as the methyl donor, resulting in the formation of S-adenosyl-L-homocysteine and trigonellamide .

Industrial Production Methods: In industrial settings, the production of trigonellamide involves the use of nicotinamide and S-adenosyl methionine under controlled conditions to ensure efficient conversion. The reaction is typically carried out in the presence of nicotinamide N-methyltransferase, which is highly expressed in the human liver .

化学反応の分析

Oxidative Metabolism

1-MNA undergoes oxidation to form pyridone derivatives, mediated by aldehyde oxidase (AOX1) .

Reaction Pathway:

-

Key Findings:

Anti-Thrombotic Activity via COX-2/Prostacyclin Pathway

1-MNA indirectly inhibits platelet aggregation by stimulating prostacyclin (PGI₂) production .

Mechanism:

-

1-MNA enhances cyclooxygenase-2 (COX-2) activity, increasing PGI₂ synthesis in vascular endothelium .

-

This effect is abolished by COX-2 inhibitors (e.g., rofecoxib) but unaffected by nitric oxide synthase inhibitors .

| Model | Effect of 1-MNA | Dose Range |

|---|---|---|

| Arterial Thrombosis | 57% reduction in thrombus formation | 3–30 mg/kg |

| Venous Thrombosis | No significant effect | Up to 30 mg/kg |

Synthetic Production

1-MNA is synthesized industrially via methylation of nicotinamide with methyl chloride :

Reaction:

-

Process Details:

Interaction with Immune Cells

1-MNA exhibits limited membrane permeability compared to nicotinamide, reducing its direct impact on immune cell function .

| Parameter | 1-MNA | Nicotinamide |

|---|---|---|

| Cellular Uptake | Low (medium:cytosol = 35.8:1) | High (8.57:1) |

| ROS Scavenging | Moderate | Strong |

| Cytokine Inhibition | Negligible | Significant |

科学的研究の応用

Anti-Inflammatory Properties

MNA has been identified as a potent anti-inflammatory agent. Research indicates that it can effectively reduce inflammation in various conditions:

- Skin Diseases : Topical application of MNA has shown promising results in treating inflammatory skin disorders such as rosacea and acne vulgaris. In a study involving CBA/J mice, MNA was found to inhibit the production of reactive oxygen species (ROS) without significantly affecting other pro-inflammatory cytokines, suggesting a unique mechanism of action that may involve vascular endothelium rather than direct immune suppression .

- Mechanism of Action : Unlike nicotinamide, which inhibits multiple inflammatory mediators, MNA specifically targets ROS production. This selectivity may explain its efficacy in certain inflammatory conditions while being less effective against bacterial infections .

Renal Health and Lipotoxicity

MNA plays a significant role in protecting renal proximal tubular cells from lipotoxicity-induced oxidative stress:

- Oxidative Stress Reduction : In studies involving kidney proximal tubular cells exposed to free fatty acid-bound albumin, MNA treatment reduced mitochondrial ROS generation and cell death. This suggests that MNA could serve as a therapeutic agent for conditions characterized by proteinuria and renal dysfunction .

- Nicotinamide N-Methyltransferase Role : The enzyme nicotinamide N-methyltransferase (NNMT) is crucial in the synthesis of MNA. Overexpression of NNMT in cultured cells led to increased levels of MNA, which correlated with improved cell survival under lipotoxic stress .

Thrombolytic Activity

MNA exhibits significant thrombolytic properties:

- Inhibition of Thrombosis : Studies have demonstrated that MNA can inhibit platelet-dependent thrombosis through mechanisms involving cyclooxygenase-2 and prostacyclin production. This effect was dose-dependent and highlighted MNA's potential as an anti-thrombotic agent .

- Clinical Implications : The ability of MNA to modulate thrombotic processes suggests its utility in cardiovascular health, particularly in preventing thromboembolic events without affecting venous thrombosis .

Immunomodulatory Effects

Recent research has uncovered MNA's role as an immune regulatory metabolite:

- T Cell Modulation : In cancer research, elevated levels of MNA were observed in T cells within tumor environments. MNA appears to enhance T cell function, indicating its potential as a target for immunotherapy in treating cancers such as ovarian cancer .

Case Studies and Experimental Findings

作用機序

トリゴネラミドの作用機序は、シクロオキシゲナーゼ2によって駆動されるプロスタサイクリン合成の活性化を伴います。プロスタサイクリンは強力な血管拡張剤であり、血小板凝集阻害剤であり、心血管系における血栓症および炎症過程の調節に役立ちます。 トリゴネラミドは、内皮における一酸化窒素の生物学的利用能も増加させ、血管保護作用に貢献しています .

類似化合物:

ニコチンアミド: トリゴネラミドの前駆体であり、さまざまな代謝経路に関与しています。

ニコチン酸: ビタミンB3の別の形態であり、類似の生物活性を持っています。

ニコチンアミドリボシド: ニコチンアミドの誘導体であり、抗老化効果の可能性があります。

ユニークさ: トリゴネラミドは、プロスタサイクリン合成の活性化における特定の役割と、幅広い生物活性を持つことからユニークです。 前駆体や誘導体とは異なり、トリゴネラミドは、治療研究において貴重な化合物となる、明確な抗炎症作用と血管保護作用を持っています .

類似化合物との比較

Nicotinamide: The precursor to trigonellamide, involved in various metabolic pathways.

Nicotinic Acid: Another form of vitamin B3 with similar biological activities.

Nicotinamide Riboside: A derivative of nicotinamide with potential anti-aging properties.

Uniqueness: Trigonellamide is unique due to its specific role in activating prostacyclin synthesis and its wide range of biological activities. Unlike its precursors and derivatives, trigonellamide has distinct anti-inflammatory and vasoprotective properties that make it a valuable compound for therapeutic research .

生物活性

1-Methylnicotinamide (MNA) is a prominent metabolite of nicotinamide (NAM) that has garnered attention for its diverse biological activities. This article delves into the various mechanisms through which MNA exerts its effects, supported by case studies and research findings.

This compound is synthesized in the body through the action of nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of NAM. This process is significant as MNA serves as a biomarker for NNMT activity, influencing metabolic pathways related to obesity and diabetes .

1. Anti-Inflammatory Effects

MNA exhibits notable anti-inflammatory properties. In a study involving peritoneal macrophages, MNA was shown to inhibit the production of reactive oxygen species (ROS) without affecting the synthesis of other pro-inflammatory mediators like tumor necrosis factor α or interleukin 6 . This suggests that MNA's anti-inflammatory action may primarily involve vascular endothelium rather than direct suppression of immune cell function.

2. Thrombolytic Activity

Research has demonstrated that MNA possesses significant antithrombotic effects. In various animal models, MNA induced a dose-dependent thrombolytic response, enhancing prostacyclin production, which plays a critical role in vascular health . The compound reduced arterial thrombosis effectively, indicating its potential therapeutic application in cardiovascular diseases.

3. Neuroprotective Properties

MNA has been investigated for its neuroprotective effects. A study highlighted its ability to increase SIRT1 protein expression, which is crucial for cellular stress resistance and metabolic regulation . This activity suggests potential applications in neurodegenerative conditions where oxidative stress is a contributing factor.

1. Rosacea Treatment

A clinical trial involving 34 patients with rosacea tested a topical formulation containing 0.25% MNA. Results indicated that 76% of participants experienced improvement after four weeks of treatment, underscoring MNA's efficacy in managing inflammatory skin conditions .

2. Obesity and Diabetes Correlation

A large-scale population study found that serum levels of MNA are significantly associated with obesity and type 2 diabetes mellitus (T2DM). Elevated levels of MNA were correlated with increased NNMT activity, suggesting a metabolic link between MNA and energy homeostasis .

Mechanistic Insights

The biological activities of MNA can be attributed to several mechanisms:

- Redox Regulation : MNA participates in redox biology, affecting cellular signaling and metabolism under oxidative stress conditions .

- Energy Metabolism : It acts as a myokine that enhances lipolysis during periods of low energy availability, indicating its role in energy homeostasis .

- SIRT Activation : By modulating SIRT1 and SIRT3 expression, MNA influences mitochondrial function and systemic metabolic effects, potentially delaying aging processes .

Safety Profile

The safety assessment of MNA indicates it is unlikely to cause adverse health outcomes at recommended doses (up to 58 mg/day). Studies have shown no genotoxicity associated with MNA, reinforcing its safety as a food supplement ingredient .

特性

IUPAC Name |

1-methylpyridin-1-ium-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-9-4-2-3-6(5-9)7(8)10/h2-5H,1H3,(H-,8,10)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHMAVIPBRSVRG-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N2O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1005-24-9 (chloride), 6456-44-6 (iodide) | |

| Record name | N(1)-Methylnicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10185019 | |

| Record name | N(1)-Methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Methylnicotinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

855 mg/mL | |

| Record name | 1-Methylnicotinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3106-60-3 | |

| Record name | 1-Methylnicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3106-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(1)-Methylnicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trigonellamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11710 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N(1)-Methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIGONELLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM47085BXC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methylnicotinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。